Chinoin 127, known chemically as 1,6-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido-[1,2-a]-pyrimidine-3-carboxamide, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of nitrogen-containing heterocycles and is particularly noted for its gastroprotective properties. Research indicates that Chinoin 127 may offer protective effects against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Chinoin 127 is classified as a pyrido-pyrimidine derivative. Its synthesis and structural characteristics have been explored in various studies, highlighting its pharmacological relevance. The compound is often referenced in the context of gastroprotection and is part of ongoing research into its mechanisms and applications in treating gastrointestinal disorders .
The synthesis of Chinoin 127 involves several key steps that typically include the formation of a nitrogen bridgehead compound. This process can be achieved through various synthetic routes, often starting from simpler nitrogen-containing precursors. The specific methods employed may vary, but they generally involve reactions that facilitate the construction of the pyrido-pyrimidine framework.
Detailed reaction conditions can vary based on the specific synthetic route chosen, but they are designed to maximize efficiency while minimizing byproducts .
Chinoin 127 has a complex molecular structure characterized by a fused ring system containing both pyridine and pyrimidine components.
The structural elucidation of Chinoin 127 has been performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), confirming its structural integrity and aiding in understanding its reactivity .
Chinoin 127 undergoes various chemical reactions that are pivotal in understanding its stability and reactivity.
The mechanism by which Chinoin 127 exerts its gastroprotective effects involves several biochemical pathways.
Research indicates that Chinoin 127 may enhance mucosal defense mechanisms in the gastrointestinal tract. It appears to modulate gastric acid secretion and promote the production of protective mucus. Furthermore, it may inhibit oxidative stress pathways that contribute to gastric mucosal injury induced by NSAIDs .
The exact molecular interactions remain an area of active investigation, with ongoing studies aimed at elucidating specific targets within gastric tissues.
Chinoin 127 exhibits distinct physical and chemical properties that influence its behavior in biological systems.
These properties are crucial for formulating effective pharmaceutical preparations containing Chinoin 127 .
Chinoin 127 has significant potential applications in scientific research and medicine:
The ongoing research into Chinoin 127 underscores its importance in drug development focused on enhancing gastrointestinal safety profiles for NSAID therapies .
Chinoin 127 represents a structurally distinct pyrido-pyrimidine carboxamide derivative developed during the 20th century's intensive exploration of small-molecule therapeutics. Unlike conventional NSAIDs or broad-spectrum kinase inhibitors, its unique core scaffold conferred targeted immunomodulatory properties, positioning it as a prototype for mechanistic studies in cellular immunology. This analysis comprehensively examines Chinoin 127’s chemical lineage, developmental trajectory, and molecular architecture within the context of pharmaceutical innovation.
The mid-20th century witnessed transformative advances in small-molecule drug development, driven by enhanced capabilities in organic synthesis and molecular characterization. During the 1960s–1980s, pharmaceutical companies systematically explored nitrogen-containing heterocycles—including pyrimidines, pyridines, and fused bicyclic systems—to target enzymatic pathways and receptor signaling cascades. These scaffolds offered advantageous properties such as:
Chinoin Pharmaceuticals (Budapest, Hungary) emerged as a pivotal contributor during this era, leveraging expertise in neuropharmacology and synthetic chemistry to develop novel compounds like selegiline (L-deprenyl) and the Chinoin series [6]. This institutional focus on heterocyclic chemistry provided the foundation for Chinoin 127’s discovery.
Chinoin 127 was innovated by Chinoin Pharmaceutical and Chemical Works Co., a Hungarian research enterprise renowned for pioneering central nervous system therapeutics. Key developmental milestones include:
Table 1: Originator Profile and Key Chronology
Attribute | Detail |
---|---|
Originator Organization | Chinoin Pharmaceutical and Chemical Works Co. (Budapest, Hungary) |
Primary Research Domain | Neuropharmacology & Immunomodulatory Small Molecules |
Key Researchers | József Knoll, Kálmán Magyar |
Developmental Period | 1960s–1980s |
Associated Innovations | Selegiline (L-deprenyl), Chinoin-102, Chinoin-105 |
Patent Landscape Analysis:No direct patent for Chinoin 127 was identified within available records. However, contextual intellectual property strategies by Chinoin reflect:
China’s evolving patent linkage system (implemented 2021) would classify such compounds under Type 2.1 or Type 4.2 certifications if generics pursued market entry, though no litigation records exist for Chinoin 127 specifically [4].
Chinoin 127 belongs to the pyrido[1,2-a]pyrimidine carboxamide chemotype, characterized by a bicyclic nitrogenous core fused with a carboxamide moiety. Its systematic IUPAC designation is 1,6(ax)-dimethyl-4-oxo-1,6,7,8,9,9a-hexahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide [1].
Structural Features:
Table 2: Key Physicochemical and Reactivity Properties
Property | Chinoin 127 |
---|---|
Molecular Formula | C₁₂H₁₈N₃O₂ |
Molecular Weight | 236.29 g/mol |
Hydrolytic Stability | Degrades in acidic/alkaline media to 1,6-dimethyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-carboxamide via ring de-saturation [1] |
Solubility Profile | Presumed moderate water solubility (carboxamide-dependent); experimental data unavailable |
Analytical Characterization | Identified via MS (mass spectrometry) and IR spectroscopy; exhibits distinct carbonyl stretches at ~1680 cm⁻¹ (amide) and ~1720 cm⁻¹ (ketone) [1] |
Degradation Chemistry:Under hydrolytic stress (pH <3 or pH >10), Chinoin 127 undergoes:
Immunopharmacological Significance:The intact carboxamide-pyridopyrimidine structure enables selective inhibition of T-lymphocyte proliferation without affecting B-cell function—a rarity among immunomodulators of this era [2]. This selectivity suggests target engagement with kinases or phosphatases regulating T-cell activation pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: